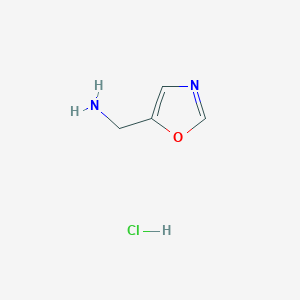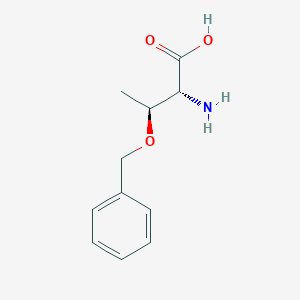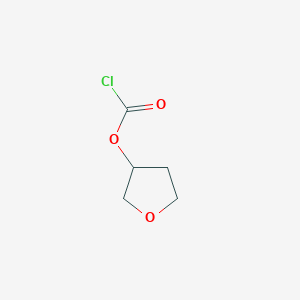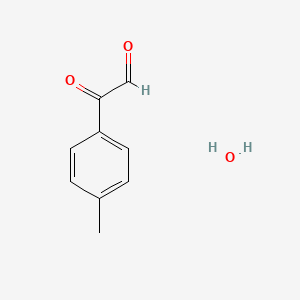![molecular formula C12H14N4O B3023544 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 86589-72-2](/img/structure/B3023544.png)
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one
Descripción general
Descripción
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance Triazines, including derivatives like 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one, have been extensively studied due to their presence in various isomeric forms and their weaker resonance energy compared to benzene, which favors nucleophilic substitution. These compounds have found significant applications across a broad spectrum of biological activities, demonstrating antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. The triazine nucleus is considered a valuable core for developing future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of 1,2,3-Triazines 1,2,3-Triazines and their benzo- and heterofused derivatives have been recognized for their antitumor activities. These compounds exhibit a broad spectrum of biological activities, including antiproliferative, analgesic, and anti-inflammatory effects, highlighting their potential as scaffolds for developing antitumor compounds. Their efficacy, coupled with simple synthesis, underscores the significant potential of these molecules in antitumor drug development (Cascioferro et al., 2017).
Nucleophilic Aromatic Substitution Reactions The reaction dynamics involving piperidine and nitro-group-containing compounds such as 1,2,4-trinitrobenzene or o-dinitrobenzene showcase the nucleophilic aromatic substitution reactions that form the basis of creating complex derivatives. These reactions, which are crucial for synthesizing various pharmacologically relevant compounds, proceed with second-order kinetics, highlighting the utility of piperidine derivatives in synthetic chemistry (Pietra & Vitali, 1972).
Triazole Derivatives Patent Review and Therapeutic Potential
Triazole derivatives, including those related to the triazine core, have been explored for their diverse biological activities, such as anti-inflammatory, antimicrobial, and antitumoral properties. The preparation and evaluation of these derivatives underscore the ongoing need for new, efficient syntheses that consider green chemistry principles and the development of new prototypes for emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Piperazine Derivatives for Therapeutic Use Piperazine, a core component in the structure of interest, serves as a significant building block in the development of drugs targeting various therapeutic areas, including antipsychotic, antidepressant, anticancer, and antiviral applications. The flexibility of piperazine as a pharmacophore and its modifications underline the broad potential of this entity in drug discovery, emphasizing the importance of further therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have shown significant binding affinities to a range of proteins
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes at the molecular level . More detailed studies are required to understand the specific interactions and changes caused by this compound.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological properties such as bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-hiv, and cns depressant activities
Result of Action
Similar compounds have shown significant antibacterial activity and moderate antifungal activity
Propiedades
IUPAC Name |
3-piperidin-4-yl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-10-3-1-2-4-11(10)14-15-16(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUDOMNRDIVCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)


![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)



![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)






